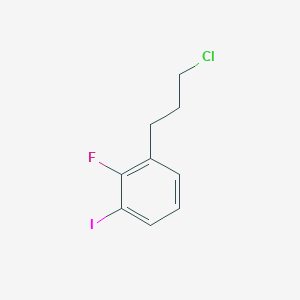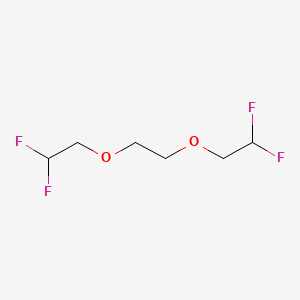
1,2-Bis(2,2-difluoroethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2,2-difluoroethoxy)ethane is an organic compound with the molecular formula C6H10F4O2. It is characterized by the presence of two 2,2-difluoroethoxy groups attached to an ethane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(2,2-difluoroethoxy)ethane can be synthesized through the reaction of 2-(2,2-difluoroethoxy)ethanol with a compound containing an anionic leaving group in the presence of a basic compound or a basic compound-containing solvent . The reaction typically involves heating 2,2-difluoroethanol and ethylene carbonate in the presence of a basic compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Commonly used basic compounds include lithium hydroxide, sodium hydroxide, potassium hydroxide, and calcium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2,2-difluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .
Applications De Recherche Scientifique
1,2-Bis(2,2-difluoroethoxy)ethane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-Bis(2,2-difluoroethoxy)ethane involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the structure and function of molecules within the system, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: This compound has similar structural features but with additional fluorine atoms.
1,2-Bis(2,2-difluoroethoxy)propane: This compound has a similar backbone but with a propane instead of an ethane.
Uniqueness
1,2-Bis(2,2-difluoroethoxy)ethane is unique due to its specific arrangement of difluoroethoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H10F4O2 |
|---|---|
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
2-[2-(2,2-difluoroethoxy)ethoxy]-1,1-difluoroethane |
InChI |
InChI=1S/C6H10F4O2/c7-5(8)3-11-1-2-12-4-6(9)10/h5-6H,1-4H2 |
Clé InChI |
KLOWBILJKLNSMB-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(F)F)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


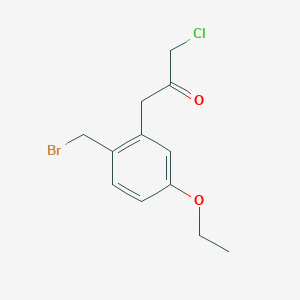
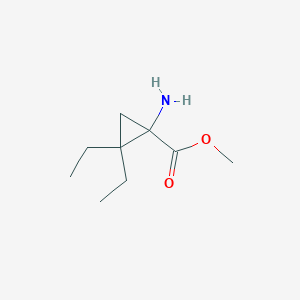
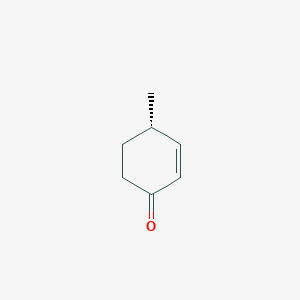
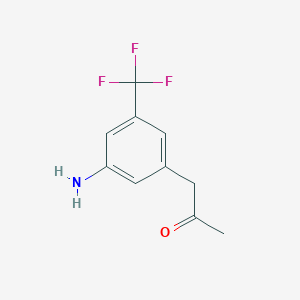
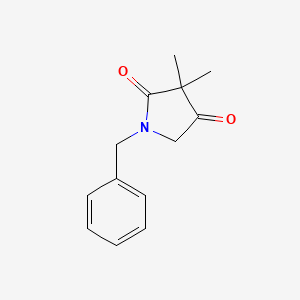
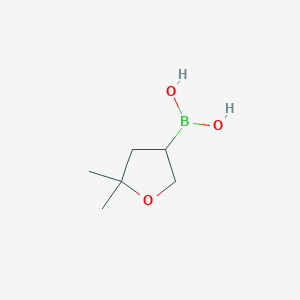
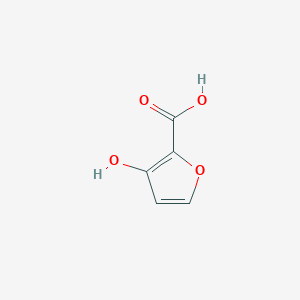
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)

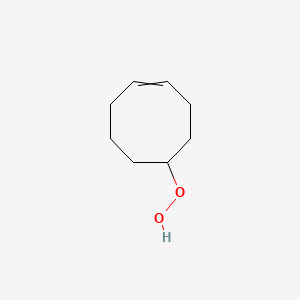
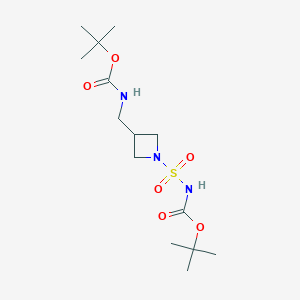
![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
